Cas no 1932014-88-4 (rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol)

Technical Introduction: rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 1,2,4-triazole substituent, which imparts unique reactivity and potential biological activity. The compound’s stereochemistry at the 3- and 4-positions enhances its utility as a versatile intermediate in pharmaceutical synthesis, particularly for antifungal or antiviral agents. Its hydroxyl and triazole functional groups offer sites for further derivatization, enabling tailored modifications for drug discovery. The racemic mixture allows for broad screening applications, while resolution into enantiomers can refine selectivity. This scaffold is valued for its balanced polarity and stability, making it suitable for medicinal chemistry and asymmetric synthesis.
rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol structure
1932014-88-4 structure
Product Name:rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol
CAS No:1932014-88-4
MF:C6H10N4O
MW:154.169800281525
CID:6424539
PubChem ID:133631338
Update Time:2025-06-12

rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol
    • 1932014-88-4
    • EN300-3052917
    • Inchi: 1S/C6H10N4O/c11-6-2-7-1-5(6)10-4-8-3-9-10/h3-7,11H,1-2H2/t5-,6-/m1/s1
    • InChI Key: XSBFZVWAAGWNAR-PHDIDXHHSA-N
    • SMILES: O[C@@H]1CNC[C@H]1N1C=NC=N1

Computed Properties

  • Exact Mass: 154.08546096g/mol
  • Monoisotopic Mass: 154.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 63Ų

rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol Pricemore >>

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Additional information on rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol

Introduction to rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol (CAS No. 1932014-88-4)

rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol (CAS No. 1932014-88-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, and features a 1,2,4-triazole moiety attached to the pyrrolidine ring. The presence of the triazole group imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.

The rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol is a racemic mixture of the (3R,4R) enantiomer. Enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities due to their distinct spatial configurations. The racemic form of this compound is often used as an intermediate in the synthesis of chiral drugs or as a reference standard in analytical methods.

In recent years, the study of rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol has been driven by its potential as a scaffold for the development of novel pharmaceuticals. The triazole group is known for its broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. Additionally, the pyrrolidine ring provides structural flexibility and can enhance the binding affinity and selectivity of the molecule towards specific biological targets.

One of the key areas of research involving rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol is its use in the development of antifungal agents. Fungal infections are a significant health concern, particularly in immunocompromised individuals. The triazole moiety in this compound has been shown to inhibit fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. By targeting this enzyme, rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol can effectively disrupt fungal cell membrane integrity and inhibit fungal growth.

Moreover, rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol has also shown promise in antiviral research. Triazole-containing compounds have been investigated for their ability to inhibit viral replication by targeting specific viral enzymes or interfering with viral entry into host cells. The structural flexibility provided by the pyrrolidine ring allows for the optimization of these compounds to achieve high potency and selectivity against various viral pathogens.

In addition to its antifungal and antiviral properties, rac-(3R,4R)-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol has been explored for its potential anti-inflammatory effects. Inflammation is a complex biological response involving various mediators and signaling pathways. The triazole group in this compound can interact with key inflammatory targets such as cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-kB), thereby modulating the inflammatory response and providing therapeutic benefits.

The synthesis of rac-(3R,4R)-4-(1H-1,2,4-triazol-1-y l)pyrrolidin -3 -o l involves several steps that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization to form the pyrrolidine ring and subsequent functionalization to introduce the triazole moiety. Recent advancements in asymmetric synthesis have also enabled the preparation of enantiomerically pure forms of this compound, which can be crucial for optimizing biological activity and reducing potential side effects.

The characterization of rac-(3R , 4 R ) - 4 -( 1 H - 1 , 2 , 4 -tr iaz ol - 1 -y l ) p y rro lid i n - 3 -o l typically involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and confirm the identity and purity of the compound.

Clinical trials involving derivatives of rac -( 3 R , 4 R ) - 4 -( 1 H - 1 , 2 , 4 -tr iaz ol - y l ) p y rro lid i n -o l have shown promising results in various therapeutic areas. For example, some derivatives have demonstrated high efficacy against drug-resistant fungal infections with minimal toxicity to mammalian cells. Similarly, other derivatives have shown potent antiviral activity against emerging viral pathogens such as influenza and coronaviruses.

The future research directions for rac -( R , R ) - -( H - , , -tr iaz ol - y l ) p y rro lid i n - o l include further optimization of its chemical structure to enhance its pharmacological properties and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes that can produce this compound on a larger scale while maintaining high purity standards.

In conclusion, rac -( R , R ) - -( H - , , -tr iaz ol - y l ) p y rro lid i n - o l (CAS No. 1932014-88-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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